molecular formula C19H23NO6S B2682349 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid CAS No. 1428150-72-4

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

Cat. No. B2682349
CAS RN: 1428150-72-4
M. Wt: 393.45
InChI Key: OXDKTBHPZPBWJY-UHFFFAOYSA-N
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Description

Benzoic acid derivatives display diverse physical properties depending on the nature and position of the functional groups . They are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .


Synthesis Analysis

The synthesis of benzoic acid derivatives often involves reactions with various functional groups . For example, 2,3-dichloronaphthalene-1,4-dione reacts with 3,5-diaminobenzoic acid to form a derivative .


Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be analyzed using techniques like single-crystal X-ray analysis . This can reveal geometries around the central atom and the formation of extended networks assisted by hydrogen bonding and π⋯π stacking interactions .


Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For instance, they can exhibit optical semiconducting behavior and be used as photocatalysts for the photodecomposition of antibiotics .


Physical And Chemical Properties Analysis

Benzoic acid derivatives can show columnar liquid crystalline behavior, as confirmed through the use of polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction . Thermogravimetric studies can reveal their thermal stability .

Safety And Hazards

Safety data sheets provide information about the potential hazards of chemical compounds, including benzoic acid derivatives . They include details about safe handling practices, personal protective equipment, and emergency procedures .

Future Directions

The future research directions for benzoic acid derivatives could involve exploring their potential applications in various fields such as sensing, photocatalysis, and organic electronics . Further studies could also focus on understanding the influence of weak, non-bonded interactions in these compounds .

properties

IUPAC Name

3-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-3-10-25-17-9-8-16(13-18(17)26-11-4-2)27(23,24)20-15-7-5-6-14(12-15)19(21)22/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDKTBHPZPBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

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